![molecular formula C19H34O2 B098805 Methyl 8-octadecynoate CAS No. 18545-05-6](/img/structure/B98805.png)
Methyl 8-octadecynoate
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Overview
Description
Methyl 8-octadecynoate is a chemical compound that belongs to the class of alkynoates. It is widely used in scientific research applications due to its unique properties.
Mechanism of Action
Methyl 8-octadecynoate acts as a competitive inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting its activity. It also affects lipid metabolism by altering the properties of cellular membranes.
Biochemical and Physiological Effects:
Methyl 8-octadecynoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of certain drugs, leading to increased toxicity. It also affects lipid metabolism by altering the fluidity and permeability of cellular membranes. Additionally, it has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Methyl 8-octadecynoate is a useful tool for studying cellular processes, particularly those involving cytochrome P450 enzymes and lipid metabolism. Its competitive inhibition of cytochrome P450 enzymes can be used to study drug metabolism and toxicity. Its effects on lipid metabolism can be used to study membrane properties and their role in cellular processes. However, its use is limited by its potential toxicity and the need for careful handling.
Future Directions
There are many potential future directions for research involving methyl 8-octadecynoate. One area of interest is the development of new drugs that can selectively target cytochrome P450 enzymes, potentially leading to more effective and less toxic treatments. Another area of interest is the study of the role of lipid metabolism in cancer and other diseases, as well as the development of new therapies targeting this pathway. Additionally, the use of methyl 8-octadecynoate as a tool for studying membrane properties and their role in cellular processes is an area of ongoing research.
Synthesis Methods
The synthesis of methyl 8-octadecynoate can be achieved through the reaction of octadecyne with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction takes place through the addition of methanol to the triple bond of octadecyne, followed by protonation of the resulting intermediate. The product obtained is a clear, colorless liquid with a characteristic odor.
Scientific Research Applications
Methyl 8-octadecynoate is widely used in scientific research as a tool to study cellular processes. It is used as a substrate for enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also used as a probe to study lipid metabolism, as it can be incorporated into cellular membranes and affect their properties.
properties
CAS RN |
18545-05-6 |
---|---|
Product Name |
Methyl 8-octadecynoate |
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadec-8-ynoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-10,13-18H2,1-2H3 |
InChI Key |
JWAIBHMBTQVQOO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC#CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCC#CCCCCCCC(=O)OC |
synonyms |
8-Octadecynoic acid methyl ester |
Origin of Product |
United States |
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